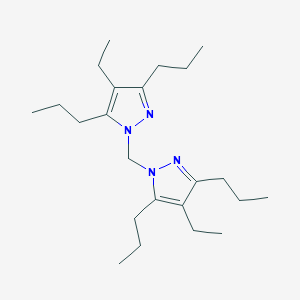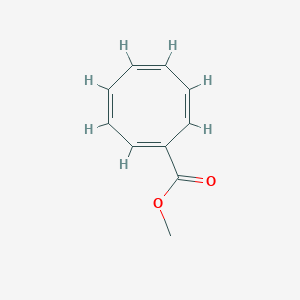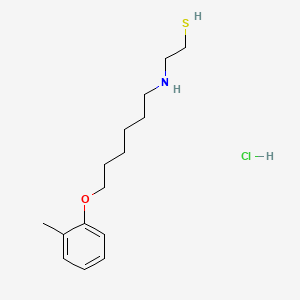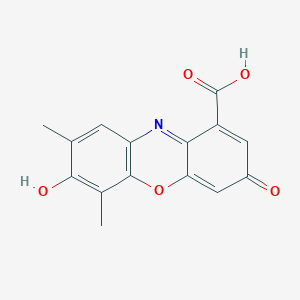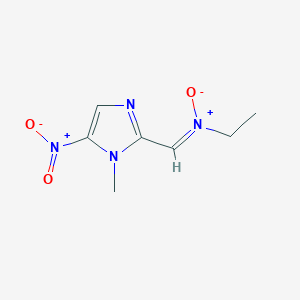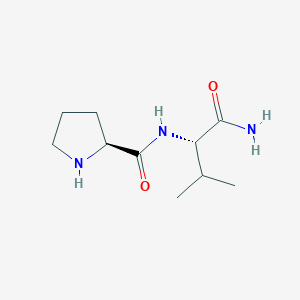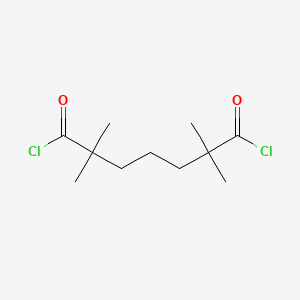
2,2,6,6-Tetramethylheptanedioyl dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6,6-Tetramethylheptanedioyl dichloride is an organic compound with the molecular formula C11H18Cl2O2. It is a derivative of heptanedioic acid, where the hydrogen atoms of the carboxyl groups are replaced by chlorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethylheptanedioyl dichloride typically involves the chlorination of 2,2,6,6-tetramethylheptanedioic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,6,6-Tetramethylheptanedioyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can be hydrolyzed to form 2,2,6,6-tetramethylheptanedioic acid.
Condensation Reactions: It can react with diamines or diols to form polyamides or polyesters.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Oxalyl Chloride (COCl)2: Another chlorinating agent.
Amines, Alcohols, Thiols: Used in substitution reactions.
Water or Aqueous Solutions: Used in hydrolysis reactions.
Major Products Formed
2,2,6,6-Tetramethylheptanedioic Acid: Formed by hydrolysis.
Polyamides and Polyesters: Formed by condensation reactions with diamines or diols.
Applications De Recherche Scientifique
2,2,6,6-Tetramethylheptanedioyl dichloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty polymers and materials
Mécanisme D'action
The mechanism of action of 2,2,6,6-Tetramethylheptanedioyl dichloride involves its reactivity with nucleophiles. The chlorine atoms are highly reactive and can be easily replaced by other nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylheptane: A hydrocarbon with a similar structure but lacks the reactive chlorine atoms.
2,2,6,6-Tetramethylheptanedioic Acid: The parent compound from which 2,2,6,6-Tetramethylheptanedioyl dichloride is derived.
Uniqueness
This compound is unique due to its high reactivity and versatility in chemical synthesis. The presence of two chlorine atoms makes it a valuable intermediate in the production of various polymers and biologically active compounds .
Propriétés
Numéro CAS |
50321-59-0 |
|---|---|
Formule moléculaire |
C11H18Cl2O2 |
Poids moléculaire |
253.16 g/mol |
Nom IUPAC |
2,2,6,6-tetramethylheptanedioyl dichloride |
InChI |
InChI=1S/C11H18Cl2O2/c1-10(2,8(12)14)6-5-7-11(3,4)9(13)15/h5-7H2,1-4H3 |
Clé InChI |
BGTOIQNGINUXPY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCCC(C)(C)C(=O)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


